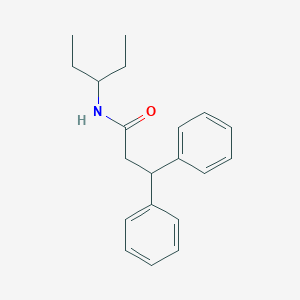
N-pentan-3-yl-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentan-3-yl-3,3-diphenylpropanamide is a synthetic compound used in scientific research. It is commonly referred to as D3PA and is known for its antioxidant properties. D3PA is a derivative of carnosine, which is a dipeptide found in high concentrations in muscle and brain tissues.
Mechanism of Action
D3PA works as an antioxidant by donating electrons to free radicals, neutralizing them and preventing them from causing damage to cells. D3PA also stimulates the production of collagen, which is important for maintaining skin elasticity. In neurodegenerative diseases, D3PA may work by protecting neurons from oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
D3PA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. D3PA has also been shown to increase the production of collagen and hyaluronic acid, which are important for maintaining skin health. In addition, D3PA has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using D3PA in lab experiments is its antioxidant properties. It can be used to protect cells from oxidative stress and prevent damage caused by free radicals. However, one limitation of using D3PA is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on D3PA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the effectiveness of D3PA in animal models and humans. Another area of interest is the development of new synthesis methods for D3PA that improve yield and purity. Additionally, more research is needed to understand the mechanism of action of D3PA and its potential use in other areas such as cancer treatment.
Synthesis Methods
The synthesis of D3PA involves the reaction of carnosine with 3,3-diphenylpropionyl chloride and n-pentan-3-amine. The resulting compound is then purified using column chromatography. The yield of D3PA is typically around 70%.
Scientific Research Applications
D3PA has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. D3PA has also been studied for its potential anti-aging effects. It has been shown to increase collagen production and improve skin elasticity. Additionally, D3PA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-pentan-3-yl-3,3-diphenylpropanamide |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-pentan-3-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22) |
InChI Key |
YFPUHSYNJUXUOI-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)

![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)


![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)
